

INCA-6: A Comparative Guide to Specificity and Selectivity

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Compound of Interest		
Compound Name:	INCA-6	
Cat. No.:	B1671815	Get Quote

For researchers and professionals in drug development, understanding the precise molecular interactions of a chemical probe is paramount. **INCA-6** has emerged as a tool to investigate the calcineurin-NFAT signaling pathway. This guide provides a comparative analysis of **INCA-6**'s specificity and selectivity against other known inhibitors of this pathway, supported by available experimental data.

Executive Summary

INCA-6 is a cell-permeable small molecule designed to inhibit the interaction between calcineurin (CN) and the Nuclear Factor of Activated T-cells (NFAT). While it demonstrates potency in disrupting this protein-protein interaction, its selectivity profile is complex and appears to be context-dependent. This guide contrasts **INCA-6** with peptide-based inhibitors, VIVIT and 11R-VIVIT, and the widely used immunosuppressant, Cyclosporin A (CsA), as well as the more selective compound, BTP1.

Potency and On-Target Activity

INCA-6 was identified through a high-throughput screen as an inhibitor of the NFAT-calcineurin association (INCA). Its primary mechanism of action is to block the docking of the NFAT substrate to the active site of calcineurin, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation.

Table 1: Potency of **INCA-6** and Comparator Compounds against the Calcineurin-NFAT Interaction



Compound	Туре	Target Interaction	Potency (Kd)	Potency (IC50)	Citation(s)
INCA-6	Small Molecule	Calcineurin- NFAT	0.76 μΜ	~10-60 pmol (in vitro assay)	[1]
VIVIT	Peptide	Calcineurin- NFAT	Not Reported	Not Reported	[2]
11R-VIVIT	Cell- Permeable Peptide	Calcineurin- NFAT	Not Reported	Not Reported	[3][4]
Cyclosporin A (CsA)	Small Molecule	Calcineurin (phosphatase activity)	Not Reported	5 nM (phosphatase inhibition)	[5]
BTP1	Small Molecule	Calcineurin- NFAT Pathway	Not Reported	Not Reported	[1]

Selectivity Profile: A Comparative Overview

The selectivity of an inhibitor is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the modulation of the intended target. The available data on **INCA-6**'s selectivity presents a nuanced picture.

INCA-6 Selectivity

Initial characterization suggested that **INCA-6** is selective for the NFAT docking site on calcineurin, as it did not inhibit the general phosphatase activity of calcineurin towards a non-NFAT substrate. Furthermore, it did not affect the activation of the p44/p42 MAP kinase pathway at concentrations effective for inhibiting NFAT activation.

However, a study utilizing phospho-flow cytometry in primary human T-helper cells concluded that **INCA-6** is "not selective at all" when comparing its inhibitory effects on NFAT activation versus the activation of NF-kB (p65) and MAPK (p38) pathways.[1] This suggests that in a more complex cellular environment, **INCA-6** may have broader effects than initially anticipated.



To date, no broad-panel screening data, such as a kinome scan, has been published for **INCA- 6** to comprehensively define its selectivity.

Comparator Selectivity Profiles

- VIVIT and 11R-VIVIT: These peptide inhibitors are designed to be highly selective for the NFAT interaction site on calcineurin, sparing the enzyme's catalytic activity towards other substrates.[2][6] However, one study reported that 11R-VIVIT can paradoxically lead to the activation of NFAT signaling in glioma cells, suggesting context-dependent or off-target effects.[7]
- Cyclosporin A (CsA): As a direct inhibitor of calcineurin's phosphatase activity, CsA is inherently non-selective for the NFAT pathway and will affect all calcineurin-dependent signaling. It is also known to have numerous off-targets, including cyclophilins, P-glycoprotein, calpain 2, caspase 3, and p38 MAP kinase 14.[8][9]
- BTP1: This compound has been reported to be highly selective for the calcineurin-NFAT pathway, showing at least 100-fold greater potency for inhibiting NFAT activation compared to its effects on NF-kB, p38, and ERK1/2 phosphorylation in primary human T-cells.[1]

Table 2: Comparative Selectivity of INCA-6 and Other NFAT Pathway Inhibitors



Compound	Selectivity for CN-NFAT over CN phosphatase activity	Selectivity for NFAT over other signaling pathways	Known Off- Targets	Citation(s)
INCA-6	Selective	Not selective in primary T-cells (vs. NF-кB, MAPK)	Not systematically reported	[1]
VIVIT	Selective	Highly Selective	Not systematically reported	[6]
11R-VIVIT	Selective	Generally Selective (cell- type specific effects noted)	Not systematically reported	[4][7]
Cyclosporin A (CsA)	Non-selective (inhibits phosphatase activity)	Non-selective	Cyclophilins, P- glycoprotein, Calpain 2, Caspase 3, p38 MAPK	[8]
BTP1	Not Reported	Highly Selective (≥100-fold vs. NF-κB, p38, ERK1/2)	Not Reported	[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to determine selectivity, the following diagrams are provided.



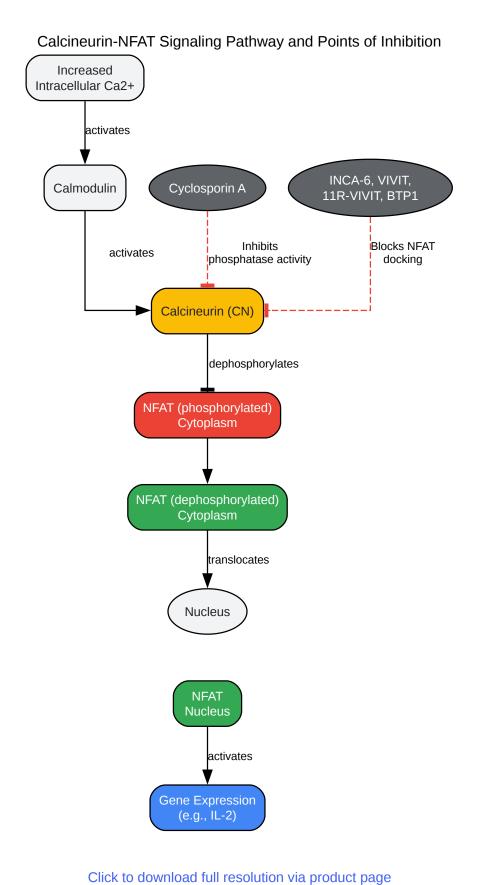
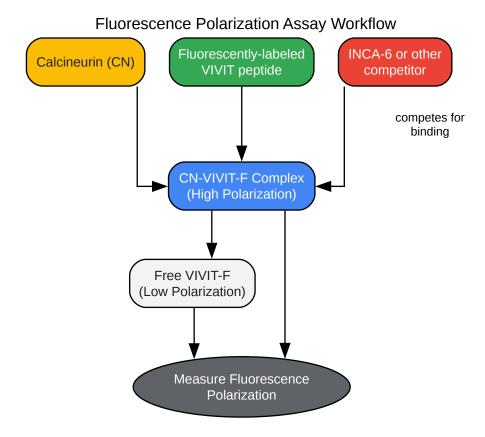


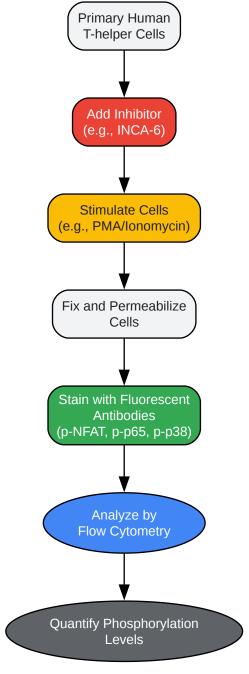
Fig. 1: Calcineurin-NFAT signaling pathway and points of inhibition.







Phospho-Flow Cytometry for Selectivity Profiling



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